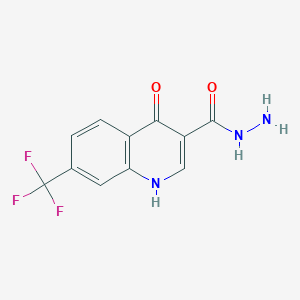![molecular formula C16H18FNO4 B1439531 4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1214089-06-1](/img/structure/B1439531.png)
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Overview
Description
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (FBOCA) is a synthetic compound that has been studied for its potential applications in a variety of fields, from drug development to biochemistry and physiology. It is a member of the family of carboxylic acids, which are organic compounds with a carboxyl group (COOH) attached to an organic molecule. FBOCA has a unique structure, containing two rings of five atoms and a carboxylic acid group. Its structure and properties have been studied extensively in recent years, leading to the discovery of a number of potential applications.
Scientific Research Applications
Analgesic Activity
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid and its derivatives have been studied for their analgesic properties. Research shows that compounds in this category exhibit significant activity in assays such as the phenylquinone writhing and yeast inflamed foot assays. A study specifically noted the analgesic activity of a p-fluorobenzoyl derivative in the rat tail-flick assay, suggesting potential applications in pain management (Cohen, Banner, & Lopresti, 1978).
Crystal Structure Analysis
The compound has been a subject of study in crystallography to understand its structural properties. For example, the crystal structure of a related compound, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5] decane, was analyzed, revealing details like the chair conformation of the cyclohexyl and its chiral nature (Wen, 2002).
Antiviral Evaluation
This chemical structure has been the basis for the synthesis of new spirothiazolidinone derivatives, which have been evaluated for antiviral activity. Certain derivatives have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of these compounds in developing antiviral drugs (Apaydın, Loy, Stevaert, & Naesens, 2020).
Anticancer Activity
Research has also explored the synthesis of new 1-thia-4-azaspiro[4.5]decane derivatives for their anticancer activity. These studies indicate that certain compounds in this category have shown moderate to high inhibition activities against various cancer cell lines, such as human liver hepatocellular carcinoma and human colorectal carcinoma (Flefel et al., 2017).
Synthesis and Properties Exploration
Various studies have been conducted on the synthesis of related compounds, exploring their properties and potential applications. For instance, the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate were investigated, contributing to the knowledge of synthetic pathways and chemical behavior of similar compounds (Kuroyan, Pogosyan, & Grigoryan, 1991).
properties
IUPAC Name |
4-(4-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4/c17-12-6-4-11(5-7-12)14(19)18-13(15(20)21)10-22-16(18)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOUQEUNISHGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



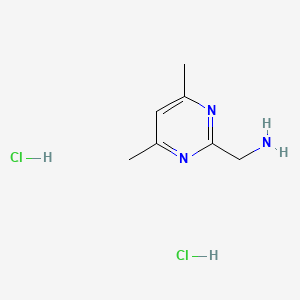
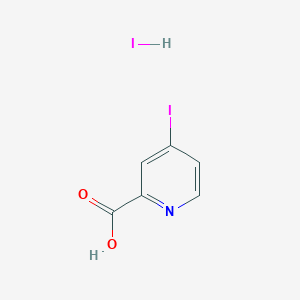
![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)




![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1439463.png)
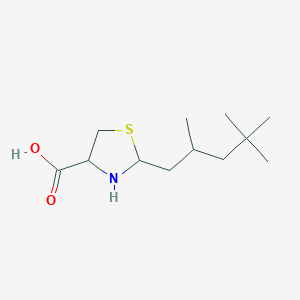
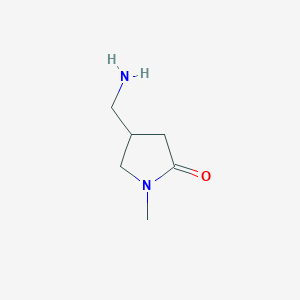

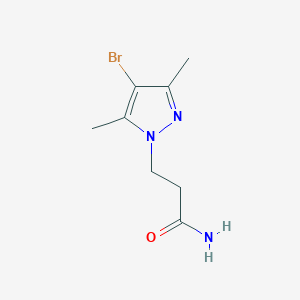
![7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1439470.png)
